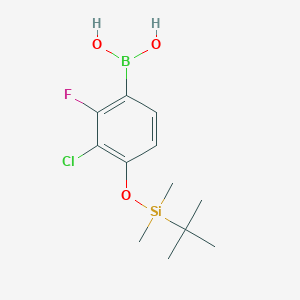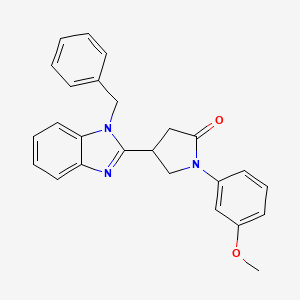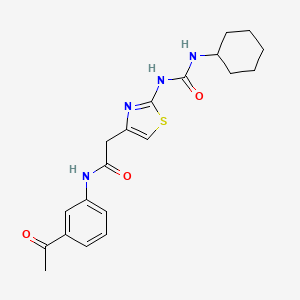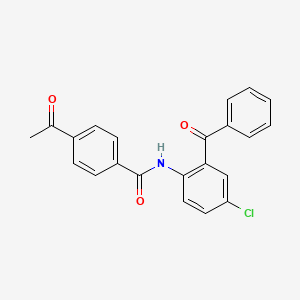
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .Molecular Structure Analysis
The molecular weight of “4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is 252.19 . The molecular formula is C12H21BO3Si .Chemical Reactions Analysis
As mentioned earlier, this compound is involved in various chemical reactions including asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point is 207 °C .Aplicaciones Científicas De Investigación
Chemical Derivatization and Stability Studies
Studies have focused on the chemical derivatization and stability of compounds similar to 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid. For instance, tert-butyldimethylsilylation has been examined to improve the stability and analytical detectability of various compounds, suggesting potential applications in enhancing the analysis of sensitive or unstable molecules (Purdon, Pagotto, & Miller, 1989).
Fluorescence Quenching Mechanisms
Research into fluorescence quenching mechanisms of boronic acid derivatives has been conducted, which could inform the development of novel sensors or diagnostic tools. The study on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid provides insights into the static quenching mechanisms, potentially relevant for compounds including this compound (Geethanjali, Nagaraja, & Melavanki, 2015).
Colorimetric Fluoride Sensor Development
The compound has been explored for its potential in developing colorimetric fluoride sensors. The specificity for fluoride detection over other anions, due to the selective cleavage of the Si–O bond by fluoride, demonstrates its application in environmental monitoring and analysis (Ren, Wu, Zhou, Li, & Xu, 2011).
Synthesis and Catalysis
Primary alkylboronic acids, including derivatives of this compound, have been identified as highly active catalysts for dehydrative amide condensation. This highlights their role in facilitating chemical transformations, especially in the synthesis of complex organic molecules (Yamashita, Sakakura, & Ishihara, 2013).
Nucleoside Protection
The tert-butyldimethylsilyl group has been extensively used as a protecting group in nucleoside chemistry, suggesting that compounds like this compound could be instrumental in the synthesis and modification of nucleosides, thereby contributing to research in nucleic acids and potential therapeutic agents (Ogilvie, 1973).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)11(15)10(9)14/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAVSQMUJDLNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)




![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
